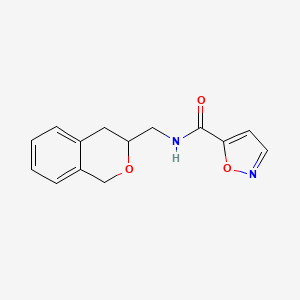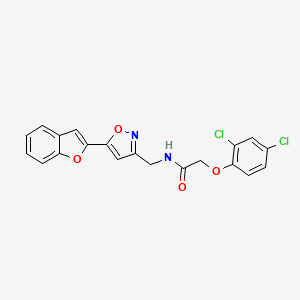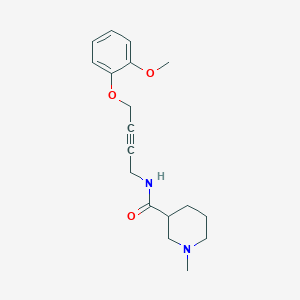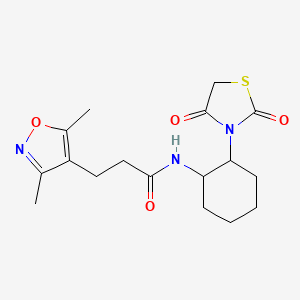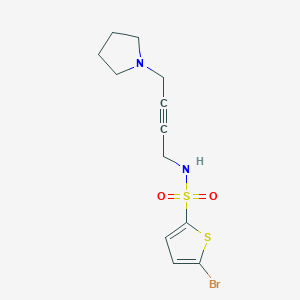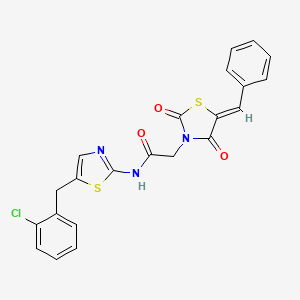
(Z)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(5-(2-chlorobenzyl)thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Z)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(5-(2-chlorobenzyl)thiazol-2-yl)acetamide” is a chemical compound with the molecular formula C22H16ClN3O3S2 and a molecular weight of 469.961. It’s not intended for human or veterinary use and is available for research use only1.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a benzylidene derivative with a dioxothiazolidin derivative, followed by the reaction with a chlorobenzyl thiazol derivative. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The compound contains several functional groups, including a benzylidene group, a dioxothiazolidin group, a chlorobenzyl group, and a thiazol group. These groups could potentially participate in various chemical reactions.Chemical Reactions Analysis
The chemical reactivity of this compound would be determined by the functional groups present in its structure. For instance, the benzylidene group might undergo reactions typical of alkenes, while the dioxothiazolidin and thiazol groups might participate in reactions typical of heterocycles.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For instance, its solubility would be influenced by the polar and nonpolar groups in its structure, while its reactivity would be determined by the functional groups present.Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Potential
Research on analogs of the compound has shown significant antimicrobial and antitubercular activities. Studies synthesizing new derivatives have found that some compounds exhibited good antibacterial activity against pathogens like E. coli and S. aureus, and antifungal activity against C. albicans. Moreover, certain derivatives showed commendable antitubercular activity, although none were active against HIV-1. This highlights the compound's potential as a base for developing new antimicrobial and antitubercular agents (Shaikh et al., 2015).
Anticancer Activity
Another promising area of application is in cancer treatment. Derivatives of the compound have been evaluated for their anticancer properties, with some showing activity against a range of cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. The ability to induce cytotoxic effects in cancer cells without affecting non-cancerous cells underscores the potential for these compounds to be developed into effective anticancer drugs (Havrylyuk et al., 2010).
Antioxidant and Anti-inflammatory Applications
The synthesized derivatives have also been investigated for their antioxidant and anti-inflammatory effects. Certain compounds demonstrated strong antioxidant activity in assays, while others showed significant anti-inflammatory potential. This suggests their usefulness in developing treatments for conditions characterized by oxidative stress and inflammation (Koppireddi et al., 2013).
Anticonvulsant Effects
Further research into indoline derivatives of the compound revealed anticonvulsant activities. The most effective compound exhibited significant protection against seizures in animal models, suggesting its potential for development into new anticonvulsant medications (Nath et al., 2021).
Safety And Hazards
As with any chemical compound, handling “(Z)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(5-(2-chlorobenzyl)thiazol-2-yl)acetamide” would require appropriate safety precautions. However, without specific safety data, it’s difficult to provide detailed information on its hazards.
Direcciones Futuras
The potential applications and future directions for this compound would depend on its biological activity and physicochemical properties. It could potentially be investigated for various uses in fields like medicinal chemistry or material science.
Please note that this is a general analysis based on the structure of the compound and the classes of compounds it belongs to. For a more detailed and accurate analysis, specific experimental data and literature would be required.
Propiedades
IUPAC Name |
2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3S2/c23-17-9-5-4-8-15(17)11-16-12-24-21(30-16)25-19(27)13-26-20(28)18(31-22(26)29)10-14-6-2-1-3-7-14/h1-10,12H,11,13H2,(H,24,25,27)/b18-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTVCQHTLJBWAM-ZDLGFXPLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(5-(2-chlorobenzyl)thiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2388556.png)
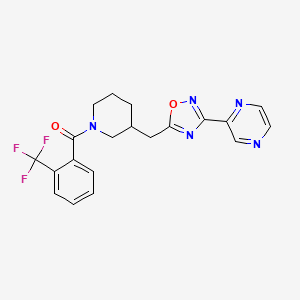
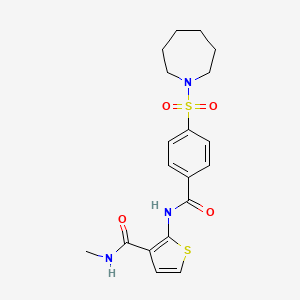
![N-benzo[e][1,3]benzothiazol-2-yl-4-bromobenzamide](/img/structure/B2388561.png)
![(3-(1H-pyrrol-1-yl)-2-(m-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2388562.png)
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2388563.png)
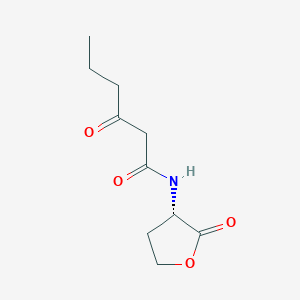
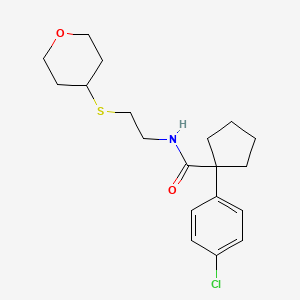
![1-[(4-Chloro-3-nitropyrazolyl)methoxy]-2-fluorobenzene](/img/structure/B2388568.png)
